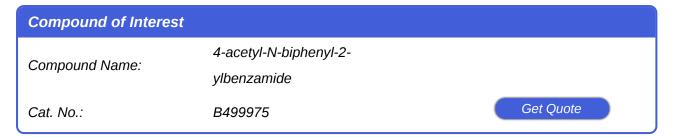


A Comparative Guide to the Structure-Activity Relationship of N-biphenyl-ylbenzamide Analogs

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For Researchers, Scientists, and Drug Development Professionals

The N-biphenyl-ylbenzamide scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Structure-activity relationship (SAR) studies of analogs based on this core have led to the discovery of potent modulators of various biological targets. This guide provides a comparative overview of the SAR of N-biphenyl-ylbenzamide analogs, presenting key quantitative data, detailed experimental protocols for cited assays, and visualizations of relevant biological pathways and experimental workflows.

Analogs as Hsp90 C-terminal Inhibitors

N-biphenyl-ylbenzamide analogs have been investigated as inhibitors of Heat Shock Protein 90 (Hsp90), a molecular chaperone that is a key target in cancer therapy.

The anti-proliferative activity of these analogs has been evaluated against breast cancer cell lines. Key SAR findings indicate that:

- Biphenyl Substitution Pattern: The substitution pattern on the biphenyl moiety significantly influences activity. Analogs with meta-meta and para-para biphenyl substitutions showed greater inhibitory activity than those with a para-meta linkage.[1]
- Benzamide Side Chain Substitution: Modifications to the benzamide side chain also play a crucial role. The presence of a para-halogen (Cl, Br, I) or a methoxy group on the benzamide



side chain resulted in the most potent anti-proliferative activities.[1]

 Prenylated Benzamide Side Chain: For analogs containing a prenylated benzamide side chain, the acetylated phenols demonstrated comparable activity to the corresponding phenols.[1]

Compound	Biphenyl Substitution	Benzamide Side Chain Substitution	Anti-proliferative Activity (IC50) against Breast Cancer Cell Lines
8a	para-meta	Prenylated, Acetylated phenol	Micromolar range
8b	meta-meta	Prenylated, Acetylated phenol	More active than 8a
8c	para-para	Prenylated, Acetylated phenol	Similar to 8b
8d-f	-	Prenylated, Phenol	Comparable to 8a-c
8i	para-para	Biaryl	Submicromolar activity
41b-d	-	para-Halogen (Cl, Br, I)	Potent activity, comparable to 8i
41f	-	para-Methoxy	Potent activity, comparable to 8i

Anti-proliferative Assay: The anti-proliferative activities of the biphenylamide derivatives were evaluated against breast cancer cell lines. The specific cell lines and the detailed protocol for the assay (e.g., MTT, SRB) would be as described in the primary literature. Generally, cells are seeded in 96-well plates, treated with varying concentrations of the compounds, and incubated for a specified period. Cell viability is then assessed using a colorimetric assay, and IC50 values are calculated.

Western Blot Analysis: To confirm that the anti-proliferative effects are due to Hsp90 inhibition, Western blot analyses were performed.[1]

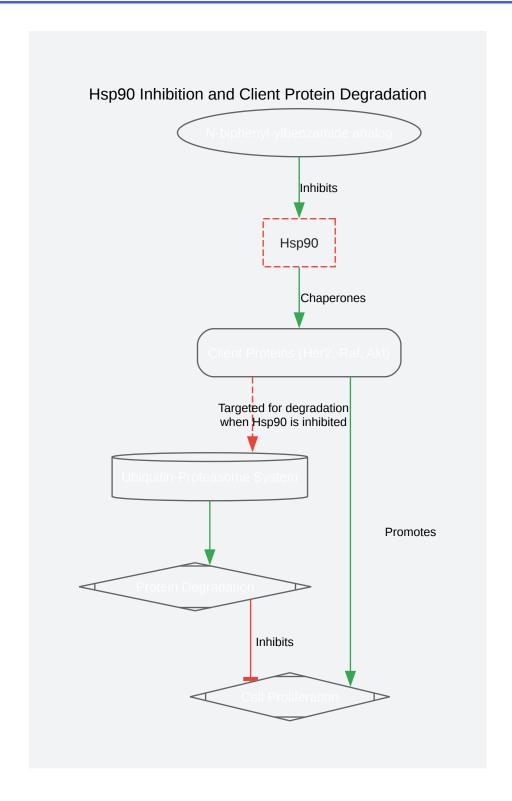






- Breast cancer cells were treated with the N-biphenyl-ylbenzamide analogs at concentrations around their anti-proliferative IC50 values.
- Following incubation, cell lysates were prepared.
- Proteins were separated by SDS-PAGE and transferred to a membrane.
- The membrane was probed with primary antibodies specific for Hsp90 client proteins (e.g., Her2, Raf, Akt).
- After incubation with a secondary antibody, the protein bands were visualized. A degradation of Hsp90-dependent client proteins indicates Hsp90 inhibition.[1]





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Caption: Hsp90 inhibition by N-biphenyl-ylbenzamide analogs.

Analogs as FtsZ Inhibitors



A series of novel biphenyl-benzamides have been designed and evaluated as inhibitors of the bacterial cell division protein FtsZ, a promising target for new antibacterial agents.

These compounds exhibited excellent antibacterial activities, particularly against various Gram-positive bacteria. The most promising compound, compound 30, showed potent activity against four different Bacillus subtilis strains.[2]

Compound	Target Organism	Activity (MIC)
30	Bacillus subtilis (four strains)	0.008 μg/mL to 0.063 μg/mL

Note: A more detailed table would require access to the specific MIC values for each of the 30+compounds synthesized in the study.

Antibacterial Activity Assay (MIC Determination): The minimum inhibitory concentration (MIC) of the biphenyl-benzamide derivatives was determined against various bacterial strains.

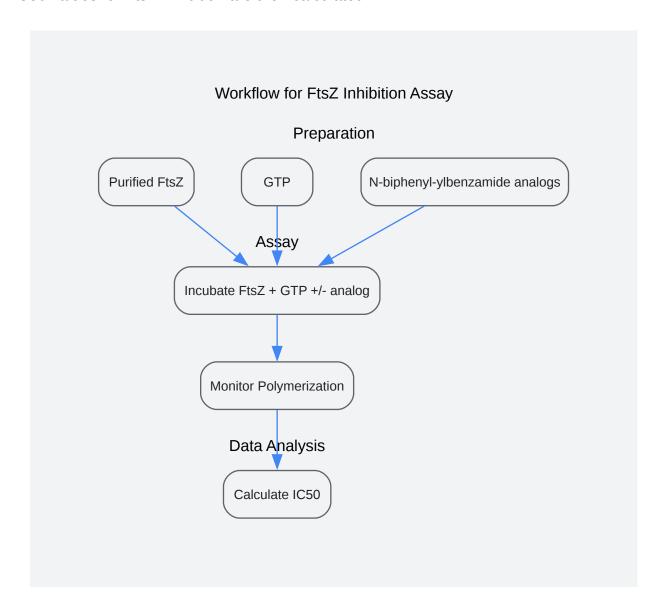
- · Bacterial strains were grown to a specific optical density.
- The compounds were serially diluted in a 96-well microtiter plate.
- A standardized inoculum of the bacteria was added to each well.
- The plates were incubated under appropriate conditions.
- The MIC was determined as the lowest concentration of the compound that visibly inhibited bacterial growth.

FtsZ Inhibition Assay: The direct inhibition of FtsZ polymerization can be measured using a light scattering assay or a GTPase activity assay.

- Purified FtsZ protein is incubated with GTP to induce polymerization.
- The N-biphenyl-ylbenzamide analogs are added at various concentrations.
- The extent of polymerization is monitored by measuring the increase in light scattering at a specific wavelength or by quantifying GTP hydrolysis.



IC50 values for FtsZ inhibition are then calculated.



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Caption: Experimental workflow for FtsZ inhibition assay.

Analogs as G Protein-Coupled Receptor-35 (GPR35) Agonists

A series of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives have been synthesized and characterized as potent agonists of GPR35, a potential target for inflammatory and metabolic diseases.[3][4]



The agonistic activity of these compounds was evaluated using a dynamic mass redistribution (DMR) assay. Key findings include:

- Tetrazole Group: The introduction of a 1H-tetrazol-5-yl group significantly increased the potency of the compounds.[4]
- Substitutions on the Benzamide Ring: Substitutions on the benzamide portion of the
 molecule were crucial for potency. A fluoro group at the ortho-position and a methoxy group
 at the para-position of the benzamide ring led to a compound with improved potency
 (compound 63).[3]
- Substitution on the Phenyl Ring: A bromo substitution at the 5-position of the N-phenyl ring was present in the most potent compounds.[3][4]

Compound	N-phenyl Ring Substitution	Benzamide Ring Substitution	GPR35 Agonistic Potency (EC50)
50	-	-	High potency
56	5-bromo	4-methoxy	0.059 μΜ
63	5-bromo	2-fluoro, 4-methoxy	0.041 μΜ

Synthesis of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide Derivatives: The synthesis was a two-step process:

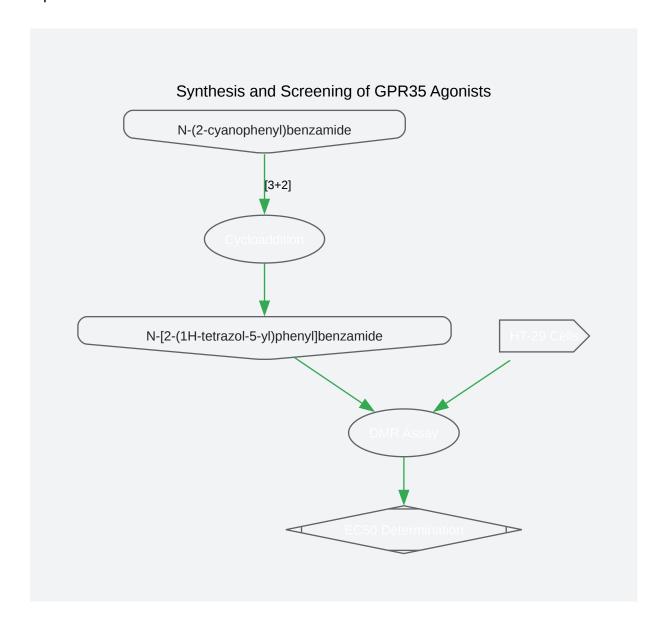
- Synthesis of N-(2-cyanophenyl)benzamide derivatives.
- A [3+2] cycloaddition reaction with sodium azide and aluminum chloride to form the tetrazole ring.[3]

Dynamic Mass Redistribution (DMR) Assay: The agonistic activity against GPR35 was characterized using a DMR assay in a cell line endogenously expressing GPR35 (HT-29).[3]

- HT-29 cells were seeded in microplates.
- The cells were treated with various concentrations of the N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives.



- The DMR signal, which reflects dynamic changes in local refractive index resulting from cellular events upon receptor activation, was monitored in real-time using a label-free detection system.
- Dose-dependent DMR responses were used to determine the EC50 values of the compounds.



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Caption: Workflow for GPR35 agonist synthesis and screening.



This guide provides a snapshot of the extensive SAR studies conducted on N-biphenyl-ylbenzamide analogs. The versatility of this scaffold allows for fine-tuning of its pharmacological properties, leading to the development of potent and selective modulators for a variety of biological targets. The presented data and protocols serve as a valuable resource for researchers in the field of drug discovery and development.

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